molecular formula C24H30N4S2 B2555781 G6PD activator AG1 CAS No. 421581-52-4

G6PD activator AG1

Número de catálogo B2555781
Número CAS: 421581-52-4
Peso molecular: 438.65
Clave InChI: AJBHTYKMNQDUAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

G6PD activator AG1 is a potent and selective activator for Glucose-6-Phosphate Dehydrogenase (G6PD) with an EC50 of 3 µΜ . G6PD is a ubiquitous cytoplasmic enzyme that converts glucose-6-phosphate into 6-phosphogluconate in the pentose phosphate pathway (PPP) . The activator AG1 reduces hemolysis of human erythrocytes .


Synthesis Analysis

The synthesis of AG1 was achieved through pharmacophore-based models based on the complex of G6PD with compound AG1 . Fifty-three hit molecules were mapped with core pharmacophore features . The optimal performance of pharmacophore modeling and machine learning approaches classified the 53 hits as drug-like and non-drug-like compounds .


Molecular Structure Analysis

The molecular structure of AG1 was analyzed using pharmacophore-based models based on the complex of G6PD with AG1 . The study constructed these models followed by virtual screening .


Chemical Reactions Analysis

AG1 increases the viability and the proteolytic stability of Canton G6PD in SH-SY5Y cells . It also reduces the extent of hemolysis in human erythrocytes exposed to either 1 mM chloroquine or diamide . AG1 increases GSH levels and reduces ROS levels together with increased G6PD activity under drug-induced oxidative stress .


Physical And Chemical Properties Analysis

AG1 is a potent and selective G6PD activator with an EC50 of 3 µΜ . It has a molecular weight of 438.65 and a formula of C24H30N4S2 . It appears as an oil with a light yellow to yellow color .

Aplicaciones Científicas De Investigación

Promoting Oligomerization of G6PD

AG1, identified as a small-molecule activator, functions by promoting the oligomerization of glucose-6-phosphate dehydrogenase (G6PD) to its catalytically competent forms. This activation is noncovalent and relies on a specific region of the G6PD homodimer. AG1's mechanism involves bridging the dimer interface at the structural nicotinamide adenine dinucleotide phosphate (NADP+) binding sites of G6PD monomers, potentially offering a novel treatment for G6PD deficiency (Raub et al., 2019).

Machine Learning in Identifying G6PD Activators

A study combining pharmacophore modeling and machine learning approaches identified potential G6PD activators using AG1 as a basis. This integrative method classified compounds as drug-like or non-drug-like, leading to the discovery of five lead molecules. This approach enhances the ability to find G6PD activators, potentially offering new therapeutic agents for G6PD deficiency diseases (Saddala et al., 2020).

Mecanismo De Acción

The mechanism of action of AG1 involves promoting the oligomerization of G6PD to the catalytically competent forms . It bridges the dimer interface at the structural nicotinamide adenine dinucleotide phosphate (NADP+)-binding sites of two interacting G6PD monomers .

Safety and Hazards

AG1 should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . The compound is unstable in solutions, so freshly prepared solutions are recommended .

Direcciones Futuras

The combination of machine learning methods with traditional structure-based virtual screening can effectively strengthen the ability to find potential G6PD activators used for G6PD deficiency diseases . These compounds can be considered as safe agents for further validation studies at the cell level, animal model, and even clinic setting .

Propiedades

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.